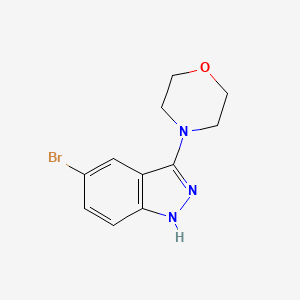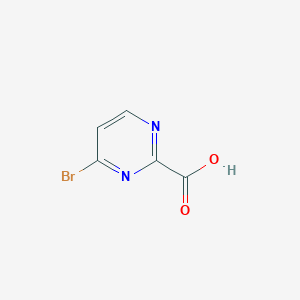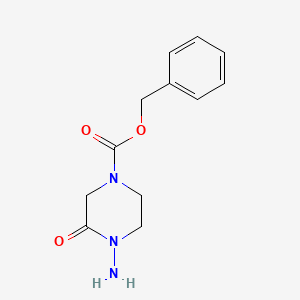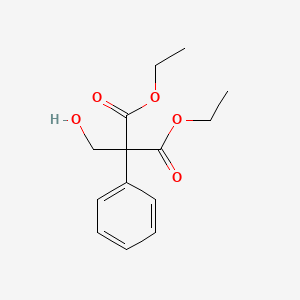
Diethyl 2-(hydroxymethyl)-2-phenylmalonate
Overview
Description
Diethyl 2-(hydroxymethyl)-2-phenylmalonate is an organic compound with the molecular formula C13H16O5 It is a derivative of malonic acid, where two ethyl groups are attached to the ester functionalities, and a hydroxymethyl and phenyl group are attached to the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(hydroxymethyl)-2-phenylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(hydroxymethyl)-2-phenylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diethyl 2-(carboxymethyl)-2-phenylmalonate.
Reduction: Diethyl 2-(hydroxymethyl)-2-phenylethanol.
Substitution: Brominated derivatives of the phenyl group.
Scientific Research Applications
Diethyl 2-(hydroxymethyl)-2-phenylmalonate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 2-(hydroxymethyl)-2-phenylmalonate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex molecules. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the hydroxymethyl and phenyl groups.
Diethyl 2-phenylmalonate: Lacks the hydroxymethyl group but has similar reactivity.
Diethyl 2-(hydroxymethyl)malonate: Lacks the phenyl group but has similar reactivity.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs .
Properties
IUPAC Name |
diethyl 2-(hydroxymethyl)-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-18-12(16)14(10-15,13(17)19-4-2)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMNPSMPNZSQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623658 | |
| Record name | Diethyl (hydroxymethyl)(phenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278791-10-9 | |
| Record name | Diethyl (hydroxymethyl)(phenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
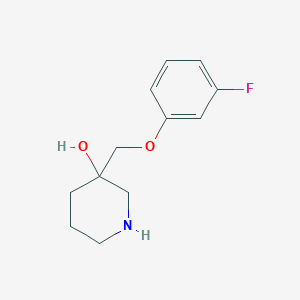
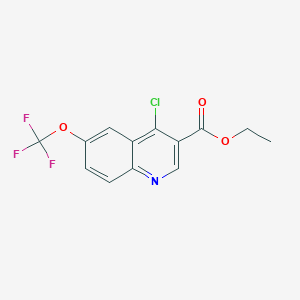

![5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1630041.png)

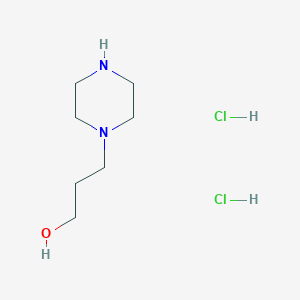
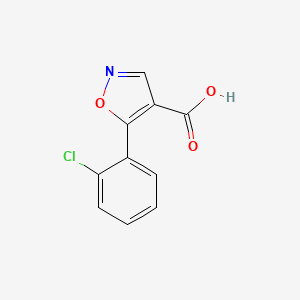
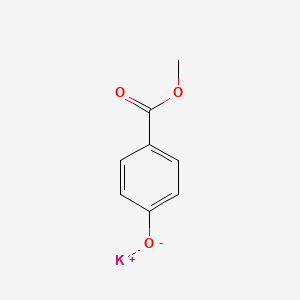
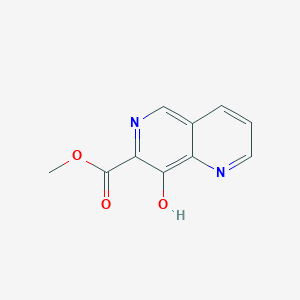
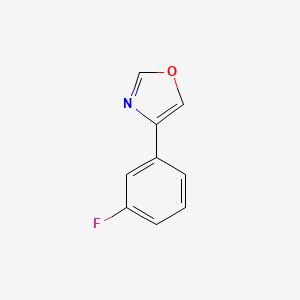
![2H-benzo[b][1,4]oxazin-4(3H)-amine hydrochloride](/img/structure/B1630053.png)
